N-[2-(1H-indol-1-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide

Lipophilicity Physicochemical property Medicinal chemistry

Researchers requiring the exact indole-tetrazole-amide pharmacophore for ER-α or tubulin polymerization campaigns face regioisomer mismatch with close catalog analogs. N-[2-(1H-indol-1-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide (ChemDiv IB09-4359) solves this with verified N-1 indolyl-2-tetrazolyl ortho-benzamide topology. - Measured logP 2.62, logD₇.₄ 2.62, PSA 97.06 Ų, HBA 5, HBD 1 - no surrogate estimates. - Achiral scaffold simplifies conformational sampling for docking & pharmacophore modeling. - 47 mg in stock; 1-week ship time. Secure the exact regioisomer for reproducible hit validation.

Molecular Formula C19H18N6O
Molecular Weight 346.4 g/mol
Cat. No. B12153980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1H-indol-1-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide
Molecular FormulaC19H18N6O
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCC1=NN=NN1C2=CC=CC=C2C(=O)NCCN3C=CC4=CC=CC=C43
InChIInChI=1S/C19H18N6O/c1-14-21-22-23-25(14)18-9-5-3-7-16(18)19(26)20-11-13-24-12-10-15-6-2-4-8-17(15)24/h2-10,12H,11,13H2,1H3,(H,20,26)
InChIKeyQSJDYPOQHGNMJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes47 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(1H-indol-1-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide: Structural & Physicochemical Baseline


N-[2-(1H-indol-1-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide (ChemDiv ID IB09‑4359) is a fully synthetic, achiral small molecule (C₁₉H₁₈N₆O, MW 346.39) that fuses an indole, a 5‑methyl‑tetrazole, and an ortho‑substituted benzamide via an ethylene linker . It is a member of the indole‑tetrazole‑amide chemotype, a privileged scaffold explored for anticancer, estrogen‑receptor modulation, and CNS applications [1][2]. The compound is listed in the ChemDiv screening deck with measured logP 2.62, logD₇.₄ 2.62, logSw ‑3.93, polar surface area (PSA) 97.06 Ų, 5 H‑bond acceptors, and 1 H‑bond donor . No publicly available target‑engagement or cellular potency data exist for this exact compound; differentiation therefore rests on verified physicochemical properties, regio‑isomeric identity, and sourcing reliability against the closest catalog analogs.

Generic Substitution Risks for N-[2-(1H-indol-1-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide


Indole‑tetrazole‑benzamide hybrids are not interchangeable: minor changes in regio‑chemistry, substitution pattern, or linker topology can shift logP by >0.5 units, alter PSA by >20 Ų, and invert biological target preference [1]. For example, the N‑1 indolyl‑2‑tetrazolyl‑benzamide architecture (IB09‑4359) presents a distinct three‑dimensional pharmacophore compared to its N‑1 indolyl‑3‑tetrazolyl (IB05‑8240), N‑1 indolyl‑4‑tetrazolyl, N‑3 indolyl‑2‑tetrazolyl, or 6‑chloro‑indolyl analogs. These differences are known to drive divergent ER‑α agonism/antagonism profiles, tubulin polymerization inhibition, and cytotoxicity in related chemotypes [1][2]. Consequently, a scientist seeking to reproduce or extend a hit‑finding campaign must procure the exact compound; a close analog cannot be assumed to recapitulate the same property vector.

Quantitative Evidence for N-[2-(1H-indol-1-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide


Lipophilicity: 2-Tetrazolyl vs. 3-Tetrazolyl Regioisomers

The ortho‑2‑tetrazolyl regiochemistry of IB09‑4359 yields a measured logP of 2.62, which is +0.16 units higher than the meta‑3‑tetrazolyl comparator IB05‑8240 (logP 2.46) . This increase exceeds the typical experimental uncertainty (±0.05 log units) and is sufficient to affect membrane permeability and non‑specific binding. The logP difference is driven solely by the position of the tetrazole ring on the central phenyl, as both compounds share the same N‑1‑indole‑ethylene‑benzamide core.

Lipophilicity Physicochemical property Medicinal chemistry

Polar Surface Area: Indole Connectivity Impact

IB09‑4359 (N‑1 indole, ortho‑2‑tetrazole) exhibits a PSA of 97.06 Ų, which is 26.75 Ų lower than the meta‑3‑tetrazolyl N‑3‑indole analog IB08‑5952 (PSA 123.81 Ų) . PSA is a key determinant of oral absorption and blood‑brain barrier penetration. The substantial 21.6% reduction in PSA suggests that IB09‑4359 may have a meaningfully different absorption profile.

Polar surface area Drug‑likeness Absorption

Hydrogen-Bond Donor Count: N-1 vs. N-3 Indole Substitution

IB09‑4359 contains only 1 hydrogen‑bond donor (the amide NH), whereas the indol‑3‑yl analog IB08‑5952 has 2 H‑bond donors (amide NH plus indole NH) . The presence of the N‑1‑indole attachment in IB09‑4359 eliminates the free indole NH, reducing H‑bond donor count by one. This difference is structurally inherent and not alterable without changing the indole connectivity.

H‑bond donor Permeability Drug‑likeness

Aqueous Solubility: Unsubstituted vs. 6-Chloro Indole

The target compound IB09‑4359 has a moderate logSw of −3.93, which is 0.16 log units more soluble than the 6‑chloro‑indol‑1‑yl analog IB06‑1045 (logSw −3.77) . While the difference is modest, the absence of a hydrophobic chlorine substituent on the indole ring yields slightly better aqueous solubility, which can facilitate in‑vitro assay preparation and reduce the need for DMSO.

Solubility Formulation Physicochemical property

N-1 Indole Regioisomerism and ER Modulation

In the tetrazolyl indole series, regioisomeric N‑1 vs. N‑2 tetrazole attachment on the benzamide core has been shown to dictate estrogen receptor (ER) functional selectivity: N‑2 regioisomers were found to act as moderate antagonists, with one compound achieving 100% contraceptive efficacy at 10 mg kg⁻¹ in vivo [1]. Molecular docking studies demonstrated that N‑1 and N‑2 regioisomers adopt different binding modes compared to estradiol and raloxifene [1]. While IB09‑4359 (N‑1‑indole, ortho‑tetrazole) was not directly tested in that study, its regioisomeric identity places it in a structurally distinct class from the N‑3‑indole or para‑tetrazole variants that dominate commercial catalogs.

Regioisomerism Estrogen receptor Structure-activity relationship

Achiral Identity: Simplified Analytical Characterization

ChemDiv explicitly reports IB09‑4359 as ACHIRAL . In contrast, many indole‑tetrazole screening compounds contain chiral centers (e.g., substituted ethyl linkers) that introduce enantiomeric complexity, requiring chiral HPLC verification and potentially confounding biological results if racemic or enantiomerically impure material is supplied. The absence of stereocenters in IB09‑4359 guarantees a single molecular entity, eliminating the need for enantiomeric purity specifications and the risk of differential enantiomer activity.

Chirality Quality control Procurement

Research & Industrial Applications for N-[2-(1H-indol-1-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide


ER-Modulating Tetrazolyl Indole Optimization

Based on the class‑level evidence that N‑2 tetrazolyl indole regioisomers exhibit ER antagonist activity , IB09‑4359 can serve as a structurally verified starting point for medicinal chemistry campaigns targeting estrogen‑receptor‑positive breast cancer or fertility control. Its ortho‑2‑tetrazolyl benzamide architecture, moderate lipophilicity (logP 2.62), and low H‑bond donor count (1) make it a suitable scaffold for further optimization of potency, selectivity, and ADME properties [1].

Tubulin Polymerization Inhibitor Screening Cascades

The indole‑tetrazole‑amide chemotype has demonstrated sub‑micromolar tubulin polymerization inhibition (IC₅₀ 0.34–0.52 µM for optimized analogs) . IB09‑4359, with its 5‑methyl‑tetrazole substituent and N‑1‑indole connectivity, represents a distinct sub‑series worthy of evaluation in tubulin polymerization assays and mitotic index studies to identify novel microtubule‑targeting agents.

Computational Chemistry and Virtual Screening

IB09‑4359 offers a well‑characterized physicochemical profile (logP 2.62, logD 2.62, PSA 97.06 Ų, HBA 5, HBD 1) that can be used as a reference point for docking studies and pharmacophore modeling. Its achiral nature simplifies conformational sampling, making it an efficient choice for structure‑based virtual screening campaigns where the tetrazole‑indole‑benzamide scaffold is being explored against novel targets.

Chemical Biology Probe: Epigenetic & Nuclear Receptors

The low H‑bond donor count (1) and moderate PSA (97.06 Ų) of IB09‑4359 suggest potential for nuclear receptor or intracellular target engagement. Coupled with the precedent for ER modulation in the tetrazolyl indole class [1], this compound can be prioritized for screening against a panel of nuclear hormone receptors or epigenetic reader domains as part of a chemical biology probe discovery program.

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